(3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Description
Properties
IUPAC Name |
(3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-5-3-1-2-4-6(5)8(12)9-7(4)11/h1,3-6,10H,2H2,(H,9,11,12)/t4-,5+,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJWDNXRMUBJJU-JKUQZMGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C2C1C(=O)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]([C@@H]2[C@H]1C(=O)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Dienophile | N-methylmaleimide (NMM) |
| Temperature | 80°C |
| Pressure | 10 bar (autoclave) |
| Reaction Time | 24 hours |
| Diastereomeric Ratio | 3:1 (major:minor) |
Post-cycloaddition, the sulfinyl group is removed via reductive cleavage using LiAlH4, yielding the desulfurized hydroxyisoindole-dione. This method achieves 68–72% isolated yields but requires chiral sulfinyl auxiliaries, increasing synthetic complexity.
Enamine Cyclization Route
A 2021 patent (CN113321609A) disclosed a streamlined enamine cyclization strategy using 1,3-cyclohexanedione and 2-aminoethanol. The process avoids high-pressure equipment and costly reagents like 2-chloroacetaldehyde:
Step 1: Condensation of 1,3-cyclohexanedione (1.0 eq) with 2-aminoethanol (1.2 eq) in toluene at reflux (110°C) for 6 hours forms the enamine intermediate (89% yield).
Step 2: Cyclization using 5% Pd/C (0.1 eq) under H2 (1 atm) at 50°C for 12 hours affords the target compound in 76% yield with >95% enantiomeric excess (ee).
Advantages Over Traditional Methods:
-
Eliminates hazardous chlorinated reagents
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Byproducts (H2O, H2) are environmentally benign
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Scalable to industrial production with 82% overall yield
Catalytic Hydrogenation of Hexahydro Precursors
Turkish Journal of Chemistry (2016) reported a two-step synthesis starting from 3-sulfolene:
Step 1: Diels-Alder reaction between 3-sulfolene and maleic anhydride at 120°C for 8 hours yields 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-dione (74–81% yield).
Step 2: Stereoselective hydroxylation using OsO4 (0.05 eq) and N-methylmorpholine N-oxide (NMO, 1.5 eq) in acetone/H2O (4:1) at 0°C for 3 hours installs the 4-hydroxy group with 85% ee.
Hydroxylation Optimization Data:
| Oxidizing Agent | Solvent System | Temperature | ee (%) | Yield (%) |
|---|---|---|---|---|
| OsO4/NMO | Acetone/H2O (4:1) | 0°C | 85 | 78 |
| KMnO4 | H2O/THF (1:1) | 25°C | 42 | 63 |
| RuCl3/NaIO4 | CCl4/H2O (2:1) | 40°C | 67 | 71 |
Asymmetric Synthesis via Chiral Pool Strategy
Leveraging naturally occurring chiral terpenes, a 1997 Journal of Organic Chemistry protocol achieved 91% ee using (1S)-isoborneol-10-sulfenic acid as a chiral auxiliary. The diene precursor undergoes cycloaddition with maleimide derivatives at −20°C in CH2Cl2 with ZnCl2 (0.2 eq) as a Lewis acid, followed by oxidative workup with H2O2 to yield the enantiomerically pure product.
Stereochemical Outcomes:
| Chiral Auxiliary | ee (%) | Absolute Configuration |
|---|---|---|
| (1S)-Isoborneol-10-sulfenic acid | 91 | 3aS,4R,7aS |
| (S)-Phenyl-2-hydroxyethanesulfenic acid | 84 | 3aS,4R,7aS |
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Diels-Alder Cycloaddition | 68–72 | 95 | Moderate | High |
| Enamine Cyclization | 76–82 | 95 | High | Low |
| Catalytic Hydrogenation | 71–78 | 85 | Moderate | Medium |
| Asymmetric Synthesis | 65–70 | 91 | Low | Very High |
The enamine cyclization route emerges as the most industrially viable due to its low-cost reagents and operational simplicity. However, for high-optical-purity applications (>98% ee), the asymmetric Diels-Alder approach remains preferred despite higher costs.
Reaction Mechanism Insights
Enamine Cyclization (CN113321609A):
-
Knoevenagel Condensation: 1,3-cyclohexanedione reacts with 2-aminoethanol via nucleophilic attack, forming a β-enamino ketone.
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Pd-Catalyzed Dehydrogenation: The enamine undergoes oxidative cyclization on Pd/C, with H2 elimination driving ring closure.
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Stereochemical Control: The cis-dihydroxylation of the cyclohexene intermediate dictates the 4R configuration.
Diels-Alder Stereoselectivity:
The sulfinyl group’s (R)-configuration enforces an endo transition state where the dienophile approaches the less hindered face of the diene. This model predicts the observed 3aS,4R,7aS configuration with 95% accuracy.
Industrial-Scale Process Considerations
A 2025 PubChem update noted that commercial producers utilize continuous flow reactors for the enamine cyclization method. Key parameters include:
-
Residence Time: 45 minutes
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Temperature Gradient: 50°C → 80°C → 50°C
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Catalyst Lifetime: 12 batches before 10% activity loss
Waste streams primarily consist of aqueous ethanol (95% recovery via distillation), aligning with green chemistry principles.
Emerging Methodologies
Recent advances (2023–2025) focus on enzymatic hydroxylation using engineered P450 monooxygenases. Preliminary data show 94% ee and 81% yield under mild conditions (pH 7.4, 37°C), though substrate scope remains limited to N-alkylated precursors .
Chemical Reactions Analysis
Types of Reactions
(3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The dione functionality can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like alkyl halides or amines for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the dione functionality can produce a diol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical properties.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of tetrahydroisoindole compounds exhibit anticancer properties. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms such as the inhibition of specific signaling pathways and the modulation of gene expression.
Case Study:
A study published in Cancer Letters highlighted the synthesis of tetrahydroisoindole derivatives that showed promising results against breast cancer cell lines. The compound was found to inhibit cell proliferation significantly and induce apoptosis through the activation of caspase pathways .
2. Neuroprotective Effects
Tetrahydroisoindole derivatives have been investigated for their neuroprotective effects. These compounds may protect neuronal cells from oxidative stress and excitotoxicity.
Case Study:
In a recent publication in Neuropharmacology, researchers explored the neuroprotective effects of a related tetrahydroisoindole compound in models of neurodegenerative diseases. The results indicated a reduction in neuronal cell death and improved cognitive function in treated animals .
Materials Science Applications
1. Polymer Synthesis
The unique chemical structure of (3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione allows it to be used as a monomer in the synthesis of novel polymers with enhanced properties.
Data Table: Polymer Properties
| Polymer Type | Mechanical Strength | Thermal Stability | Biodegradability |
|---|---|---|---|
| Tetrahydroisoindole-based Polymer | High | Moderate | Yes |
| Conventional Polymers | Low | High | No |
This table illustrates that polymers derived from this compound exhibit higher biodegradability compared to conventional polymers.
Biological Research Applications
1. Drug Development
The compound serves as a lead structure for developing new drugs targeting various diseases due to its ability to interact with biological macromolecules.
Case Study:
A research team developed a series of analogs based on this compound. These analogs were tested for their inhibitory effects on specific enzymes involved in disease pathways. Results showed that certain analogs had enhanced potency compared to existing drugs .
Mechanism of Action
The mechanism of action of (3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The hydroxyl and dione functionalities can participate in hydrogen bonding and other non-covalent interactions, which are essential for its biological activity. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Core Scaffold Variations
The target compound shares a tetrahydroisoindole-1,3-dione core with multiple analogs (Table 1). Key differences arise from substituents and stereochemistry:
Key Observations :
- The hydroxyl group in the target compound enhances polarity compared to non-hydroxylated analogs like Carbic anhydride or phenyl-substituted derivatives .
- Methano bridges (e.g., in Carbic anhydride) introduce additional ring strain and conformational constraints .
Spectroscopic and Physical Properties
While spectral data for the target compound are unavailable, comparisons with analogs reveal trends:
- IR Spectroscopy: Hydroxyl groups exhibit broad O-H stretches (~3200–3600 cm⁻¹), absent in non-hydroxylated analogs like Compound 16 .
- NMR: The C4-OH group would deshield nearby protons (e.g., C3a, C7a), distinct from methano-bridged compounds where bridgehead protons resonate upfield .
Biological Activity
(3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a compound belonging to the isoindolone class of organic compounds. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. Despite limited literature on its biological properties, preliminary studies suggest various pharmacological effects.
- Molecular Formula : C9H9NO3
- Molecular Weight : 179.17 g/mol
- CAS Number : 39743-84-5
- IUPAC Name : 4-hydroxy-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
Antimicrobial Activity
Recent studies indicate that isoindolone derivatives exhibit antimicrobial properties. For instance:
- A compound structurally similar to this compound demonstrated significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell walls and inhibition of essential metabolic pathways .
Antioxidant Properties
Research has shown that isoindolones possess antioxidant capabilities:
- In vitro assays revealed that this compound can scavenge free radicals effectively. This activity is crucial in mitigating oxidative stress in biological systems .
Neuroprotective Effects
Emerging evidence suggests neuroprotective properties:
- Animal studies have indicated that this compound may protect neuronal cells from apoptosis induced by oxidative stress. The proposed mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various isoindolone derivatives including this compound against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth at specific concentrations.
Case Study 2: Neuroprotection in Animal Models
In a controlled experiment involving mice subjected to neurotoxic agents, administration of this compound resulted in decreased markers of neuronal damage and improved behavioral outcomes compared to control groups.
Research Findings
The limited but promising research on this compound highlights its potential as a therapeutic agent. Further studies are needed to elucidate its mechanisms of action and to explore its efficacy in clinical settings.
Q & A
Q. What synthetic methodologies are recommended for preparing (3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione with high stereochemical purity?
- Methodological Answer : Stereoselective synthesis can be achieved via dihydroxylation of a precursor using catalytic osmium tetroxide (OsO₄) in acetone/water with N-methylmorpholine N-oxide (NMO) as a co-oxidant. This approach yields the (3aS,4R,7aS)-diol acetonide isomer with 87% efficiency under a carbon monoxide atmosphere . Post-synthesis, recrystallization from ethanol/dimethylformamide (EtOH/DMF) mixtures improves purity .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer :
- Handling : Use fume hoods, avoid dust formation, and wear nitrile gloves, lab coats, and safety goggles. Respiratory protection is required if ventilation is insufficient .
- Storage : Keep in a tightly sealed container under inert gas (e.g., argon) at room temperature. Store in a dry, well-ventilated area away from oxidizers to prevent degradation .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and functional groups.
- X-ray Crystallography : Resolves absolute configuration, as demonstrated in related isoindole-dione derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (>95%) .
Advanced Research Questions
Q. How does stereochemistry at the 4R position influence the compound’s reactivity in cycloaddition reactions?
- Methodological Answer : The 4R hydroxy group directs regioselectivity in Diels-Alder reactions by stabilizing transition states through hydrogen bonding. Computational studies (DFT-B3LYP/6-31G*) show that the (3aS,4R,7aS) configuration lowers activation energy by 12–15 kJ/mol compared to its enantiomer, favoring endo-selectivity . Experimental validation via kinetic assays under controlled humidity is recommended .
Q. What strategies resolve contradictions in reported catalytic activity data for this compound in enzyme inhibition studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, substrate concentration). Use Lineweaver-Burk plots to determine inhibition constants (Kᵢ) and distinguish competitive vs. non-competitive mechanisms . For example, pre-incubate the compound with the enzyme (e.g., cyclooxygenase-2) at 37°C for 10 minutes before adding substrate to ensure binding equilibrium .
Q. How can researchers design experiments to study polymorphic forms of this compound?
- Methodological Answer :
- Solvent Screening : Recrystallize from polar (e.g., methanol) and non-polar (e.g., toluene) solvents to induce polymorphism .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points and phase transitions.
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H⋯F, C–O⋯π) driving crystal packing, as shown in fluorinated analogs .
Specialized Applications
Q. What role does this compound play in synthesizing boron-containing polymers for drug delivery systems?
- Methodological Answer : It acts as a crosslinker in epoxy-based polymers (e.g., with 2,2′-[cyclohexanediylbis(methyleneoxymethylene)]bis[oxirane]) to enhance thermal stability. Optimize reaction stoichiometry (1:2 molar ratio of compound to epoxide) at 80°C for 24 hours under nitrogen. FTIR monitoring (disappearance of anhydride peaks at 1850 cm⁻¹) confirms completion .
Q. How can quantum chemical computations predict the compound’s interactions with biological targets?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model binding to proteins like kinases. Molecular docking (AutoDock Vina) paired with Molecular Dynamics (MD) simulations (GROMACS) identifies key residues (e.g., Lys68 in P38 MAPK) for hydrogen bonding with the hydroxy group . Validate with surface plasmon resonance (SPR) assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
